(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is an organic compound with a complex structure that includes a cyanoethyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridin-2-ylmethyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-3-ylmethyl)ethenesulfonamide
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethanesulfonamide
Uniqueness
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is unique due to the specific positioning of the cyanoethyl, phenyl, and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-6-13-20(15-17-9-4-5-12-19-17)23(21,22)14-10-16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,13,15H2/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAWNGAGXUOAK-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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